molecular formula C18H24N4O2 B12204423 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12204423
M. Wt: 328.4 g/mol
InChI Key: SOAVCHAOLONRAG-UHFFFAOYSA-N
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Description

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by its unique structure, which includes a pyrimido[1,2-a][1,3,5]triazine core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold. The regioselective introduction of various substituents into position 4 of the pyrimido[1,2-a][1,3,5]triazine ring is achieved through triazine ring closure with corresponding aldehydes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of efficient catalytic systems and scalable reaction conditions, can be applied to its production.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrimido[1,2-a][1,3,5]triazin-6-ones .

Scientific Research Applications

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[1,2-a][1,3,5]triazin-6-ones with different substituents. Examples include:

Uniqueness

The uniqueness of 7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H24N4O2

Molecular Weight

328.4 g/mol

IUPAC Name

7-ethyl-3-(2-methoxyethyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H24N4O2/c1-4-16-14(2)19-18-21(15-8-6-5-7-9-15)12-20(10-11-24-3)13-22(18)17(16)23/h5-9H,4,10-13H2,1-3H3

InChI Key

SOAVCHAOLONRAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2N(CN(CN2C1=O)CCOC)C3=CC=CC=C3)C

Origin of Product

United States

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